N-Methyl-3-[3-(trifluoromethyl)phenoxy]-3-phenyl-1-propanamine
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Overview
Description
meta-Fluoxetine (hydrochloride) is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder . It is a derivative of fluoxetine, which was the first SSRI to be marketed and has since become one of the most widely prescribed antidepressants .
Preparation Methods
The synthesis of meta-Fluoxetine (hydrochloride) involves multiple steps, typically starting with the reaction of a substituted benzene with a halogenated alkane to form an intermediate . This intermediate is then subjected to further reactions, including nucleophilic substitution and reduction, to yield the final product . Industrial production methods often utilize flow chemistry processes to enhance efficiency and yield .
Chemical Reactions Analysis
meta-Fluoxetine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include various fluoxetine derivatives and metabolites .
Scientific Research Applications
meta-Fluoxetine (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of SSRI mechanisms and synthesis.
Biology: Investigated for its effects on neurotransmitter systems and behavior in animal models.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
meta-Fluoxetine (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft . This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant and anxiolytic effects . The compound primarily targets the serotonin transporter (SERT) and modulates various downstream signaling pathways .
Comparison with Similar Compounds
meta-Fluoxetine (hydrochloride) is similar to other SSRIs such as citalopram, escitalopram, and sertraline . it is unique in its chemical structure, which includes a trifluoromethyl group that enhances its potency and selectivity as a serotonin reuptake inhibitor . Unlike tricyclic antidepressants (TCAs) such as imipramine and amitriptyline, meta-Fluoxetine (hydrochloride) lacks the three-fused ring system and has a more favorable safety profile .
Similar compounds include:
Citalopram: Another SSRI with a different chemical structure but similar mechanism of action.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency.
Sertraline: An SSRI with a different chemical structure and slightly different pharmacological profile.
Properties
Molecular Formula |
C17H18F3NO |
---|---|
Molecular Weight |
309.33 g/mol |
IUPAC Name |
N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C17H18F3NO/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20/h2-9,12,16,21H,10-11H2,1H3 |
InChI Key |
OWRFQEWHKCKNEN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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